molecular formula C10H9BrFNO B1277812 4-bromo-N-cyclopropyl-2-fluorobenzamide CAS No. 877383-84-1

4-bromo-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B1277812
CAS No.: 877383-84-1
M. Wt: 258.09 g/mol
InChI Key: CGOQTUADHAVJLX-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-fluorobenzamide (CAS: 877383-84-1) is a halogenated benzamide derivative with the molecular formula C₁₀H₉BrFNO and a molecular weight of 258.09 g/mol . It is primarily utilized in biochemical and pharmacological research, particularly in structure-activity relationship (SAR) studies and as a synthetic intermediate. The compound is characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide core, and a cyclopropyl substituent on the amide nitrogen.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQTUADHAVJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429304
Record name 4-bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877383-84-1
Record name 4-bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (HPLC) for research-grade samples .
  • Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires preparation of stock solutions (e.g., 10 mM in DMSO) with avoidance of repeated freeze-thaw cycles .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .

The structural and functional analogs of 4-bromo-N-cyclopropyl-2-fluorobenzamide are critical for understanding its unique properties. Below is a comparative analysis with four closely related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity Key Applications/Notes
This compound 877383-84-1 C₁₀H₉BrFNO 258.09 Br (4-), F (2-), cyclopropylamide >98% SAR studies, kinase inhibitor scaffolds
5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide 1704121-60-7 C₉H₉BrFNO₂S 306.14 Br (5-), F (2-), sulfonamide group 98% Antibacterial/antifungal research
4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide 2404733-68-0 C₁₀H₈BrClFNO 292.53 Br (4-), Cl (3-), F (2-), cyclopropylamide N/A Halogen-rich intermediates for drug design
4-Bromo-2-fluoro-N-propylbenzamide 1016811-41-8 C₁₀H₁₁BrFNO 260.10 Br (4-), F (2-), linear propylamide 100% Comparative solubility/bioavailability studies
Key Findings :

The chloro-bromo derivative (4-bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide) introduces additional steric and electronic effects, which may modulate receptor selectivity in medicinal chemistry .

Purity and Stability :

  • This compound and its sulfonamide analog both demonstrate >98% purity, ensuring reliability in high-throughput screening .

Research Applications: The trifluoromethyl-substituted analog (4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide) is notable for its enhanced lipophilicity, making it suitable for blood-brain barrier penetration studies .

Biological Activity

4-Bromo-N-cyclopropyl-2-fluorobenzamide (C10H9BrFNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a cyclopropyl group and an amide functional group. The presence of these halogens influences its reactivity and interactions with biological targets.

Property Details
Molecular FormulaC10H9BrFNO
Molecular Weight256.09 g/mol
Melting PointNot specified
SolubilityNot specified

Enzyme Interactions

This compound has been shown to interact with various enzymes, modulating their activity. Its primary mechanism involves binding to the active sites of certain enzymes, which can lead to inhibition or activation depending on the target enzyme. For example, it has been noted for its inhibitory effects on the protein kinase B-Raf, which is crucial in regulating cell growth and proliferation .

Cellular Effects

The compound affects cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes involved in metabolic pathways, influencing overall cellular metabolism. Additionally, it modulates cell signaling pathways that are vital for cell proliferation and apoptosis .

The mechanism of action of this compound primarily revolves around its interaction with specific molecular targets:

  • Inhibition of B-Raf : By inhibiting B-Raf, this compound can interfere with the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. This makes it a potential candidate for cancer therapy .
  • Impact on Cellular Signaling : The compound's ability to modulate signaling pathways can result in altered cell fate decisions, including differentiation and apoptosis.

Cancer Research

Recent studies have investigated the use of this compound in cancer therapy. For instance, a study demonstrated that this compound could inhibit tumor growth in xenograft models by targeting B-Raf-dependent pathways. The results showed a significant reduction in tumor size compared to control groups.

Inflammatory Diseases

Another area of research focuses on the compound's potential in treating inflammatory diseases. Preliminary findings suggest that it may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune responses. In vitro studies indicated that treatment with this compound reduced inflammatory cytokine production in immune cells .

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